

# Fosribnicotinamide (β-Nicotinamide Mononucleotide): A Comprehensive Technical Guide on its Safety and Toxicity Profile

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Compound of Interest		
Compound Name:	Fosribnicotinamide	
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Introduction

Fosribnicotinamide, more commonly known as  $\beta$ -Nicotinamide Mononucleotide (NMN), is a bioactive nucleotide that serves as a direct precursor to the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+). NAD+ is fundamental to numerous cellular processes, including energy metabolism, DNA repair, and cellular signaling. The age-associated decline in NAD+ levels has spurred significant interest in NMN as a potential therapeutic agent to mitigate age-related physiological decline. This technical guide provides an in-depth review of the safety and toxicity profile of **Fosribnicotinamide** (NMN), drawing from available preclinical and clinical data.

# **Quantitative Toxicology Data**

The safety of **Fosribnicotinamide** (NMN) has been evaluated in various preclinical studies. The following tables summarize the key quantitative findings from these toxicological assessments.

Table 1: Acute and Subchronic Oral Toxicity of **Fosribnicotinamide** (NMN)



Study Type	Species	Dosage	Key Findings	Reference
Acute Oral Toxicity	Sprague-Dawley Rats	2000 mg/kg (single dose)	No deaths or treatment-related adverse events. The minimum lethal dose was determined to be higher than 2000 mg/kg.	[1]
Acute Oral Toxicity	Wistar Rats	>2000 mg/kg (LD50 cut-off 5000 mg/kg)	Classified under "Category 5 or Unclassified" according to the Globally Harmonized System (GHS), indicating very low acute toxicity.	[2]
Acute Oral Toxicity	Sprague-Dawley Rats	2666 mg/kg (single dose)	No mortality or treatment-related adverse signs were observed.	[3]
Subchronic Oral Toxicity (91-day)	Sprague-Dawley Rats	300 and 1000 mg/kg/day	No marked changes in body weight, feed intake, or pathological results. The No-Observed-Adverse-Effect Level (NOAEL) was established at 1000 mg/kg/day.	[1]



Subchronic Oral Toxicity (90-day)	Wistar Rats	Up to 800 mg/kg/day	The No- Observed- Adverse-Effect Level (NOAEL) was determined to be at least 800 mg/kg/day.	[2]
Subchronic Oral Toxicity (90-day)	Sprague-Dawley Rats	375, 750, and 1500 mg/kg/day	Appeared to be safe and did not promote toxic effects. The NOAEL was determined to be ≥ 1500 mg/kg/day.	[3][4]
Subacute Toxicity (7-day)	Mice	1340 mg/kg/day and 2680 mg/kg/day	The 1340 mg/kg/day dose was well- tolerated. The higher dose resulted in a slight increase in alanine aminotransferase	[5][6]
Subacute Toxicity (14-day)	Beagle Dogs	Not specified	Mild increases in creatinine and uric acid were observed.	[5][6]

Table 2: Genotoxicity Studies of Fosribnicotinamide (NMN)



Assay Type	System	Results	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA)	Non-mutagenic, with or without metabolic activation.	[1]
In Vitro Chromosomal Aberration Test	Not specified	Non-mutagenic.	[2]
In Vivo Mammalian Bone Marrow Chromosomal Aberration Test	Not specified	Non-clastogenic at doses up to 2000 mg/kg.	[2]

# **Clinical Safety Profile**

Multiple clinical trials have investigated the safety and tolerability of NMN in healthy adults.

Table 3: Summary of Human Clinical Safety Data for Fosribnicotinamide (NMN)



Study Duration	Participant Population	Daily Dosage	Key Safety Findings	Reference
Single Dose	Healthy Men	100 mg, 200 mg, and 500 mg	Safe and well- tolerated. No significant deleterious effects or changes in heart rate, blood pressure, oxygen saturation, or body temperature.	[7][8]
4 Weeks	Healthy Adults	1500 mg	No problematic findings or changes in medical interviews or tests, confirming the safety of this high dose.	[9]
6 Weeks	Not specified	Up to 1200 mg	Well-tolerated.	[10]
8 Weeks	Not specified	900 mg	Well-tolerated.	[10]
12 Weeks	Healthy Adults	Up to 1250 mg	Safe and well-tolerated with no serious adverse effects reported. No significant changes in vital signs, blood chemistry, or organ function tests.	[11]



60 Days	Healthy Middle- Aged Adults	300 mg, 600 mg, and 900 mg	Well-tolerated with no safety issues based on monitoring of adverse events and laboratory/clinical measures.	[12][13]
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Across these studies, NMN supplementation did not lead to a significant increase in adverse events compared to placebo.[11]

# **Experimental Protocols**

- 1. Preclinical Acute Oral Toxicity Study (General Protocol)
- Test System: Typically conducted in rodents, such as Sprague-Dawley or Wistar rats.
- Administration: A single, high dose of Fosribnicotinamide (NMN) is administered orally via gavage.
- Observation Period: Animals are observed for a period of 14 days for signs of toxicity, morbidity, and mortality.
- Parameters Monitored: Clinical signs, body weight changes, and any abnormal behavior are recorded.
- Endpoint: The study aims to determine the median lethal dose (LD50) or, in the case of low-toxicity substances, the maximum tolerated dose. A necropsy is performed at the end of the study to examine for gross pathological changes.
- 2. Preclinical Subchronic Oral Toxicity Study (General Protocol)
- Test System: Commonly performed in rodents (e.g., Sprague-Dawley rats).
- Administration: Fosribnicotinamide (NMN) is administered daily via oral gavage for a period of 90 days. Multiple dose groups are used, including a control group.



### Parameters Monitored:

- In-life: Clinical observations, body weight, food and water consumption, ophthalmology.
- Clinical Pathology: Hematology, coagulation, and blood chemistry panels are analyzed at specified intervals. Urinalysis is also performed.
- Terminal Procedures: At the end of the 90-day period, animals are euthanized. A full
  necropsy is conducted, and organ weights are recorded. Histopathological examination of
  a comprehensive set of tissues is performed.
- Endpoint: The primary endpoint is the determination of the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no treatment-related adverse effects are observed.
- 3. Bacterial Reverse Mutation Assay (Ames Test)
- Test System: Utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine).
- Procedure: The bacterial strains are exposed to various concentrations of
   Fosribnicotinamide (NMN), both with and without an external metabolic activation system (S9 mix from rat liver).
- Endpoint: The assay measures the ability of the test substance to cause a reversion of the
  initial mutation, allowing the bacteria to grow on a medium lacking the specific amino acid. A
  significant increase in the number of revertant colonies compared to the control indicates
  mutagenic potential.

# Signaling Pathways and Experimental Workflows

Fosribnicotinamide (NMN) to NAD+ Biosynthesis Pathway

**Fosribnicotinamide**'s primary mechanism of action is its role as a precursor in the biosynthesis of NAD+. This pathway is crucial for maintaining cellular energy and signaling functions.





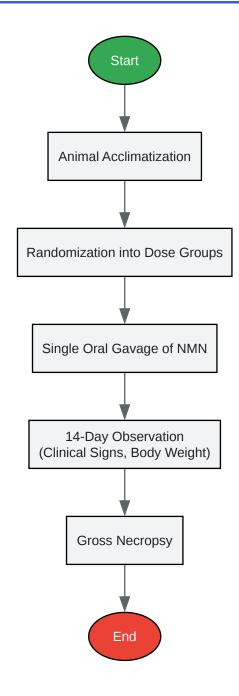
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### Fosribnicotinamide (NMN) conversion to NAD+.

Experimental Workflow: Acute Oral Toxicity Study

The following diagram illustrates a typical workflow for an acute oral toxicity study as described in the experimental protocols.





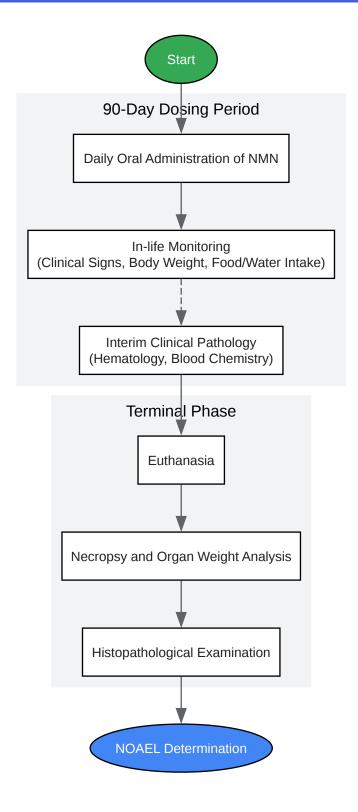
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Workflow for an acute oral toxicity study.

Experimental Workflow: Subchronic Toxicity Study

This diagram outlines the key phases of a 90-day subchronic toxicity study.





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Workflow for a subchronic toxicity study.

Conclusion



Based on the available preclinical and clinical data, **Fosribnicotinamide** (β-Nicotinamide Mononucleotide) demonstrates a favorable safety and toxicity profile. In animal models, it exhibits very low acute toxicity and is well-tolerated in subchronic studies, with high No-Observed-Adverse-Effect Levels established. Genotoxicity assays have consistently shown non-mutagenic and non-clastogenic properties. Furthermore, human clinical trials have demonstrated that NMN is safe and well-tolerated at daily doses up to 1250 mg for as long as 12 weeks, with no serious adverse events reported. The collective evidence supports the continued investigation of **Fosribnicotinamide** (NMN) for its potential therapeutic benefits in the context of age-related diseases. Further long-term studies in diverse populations will be valuable in continuing to build upon this robust safety profile.

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